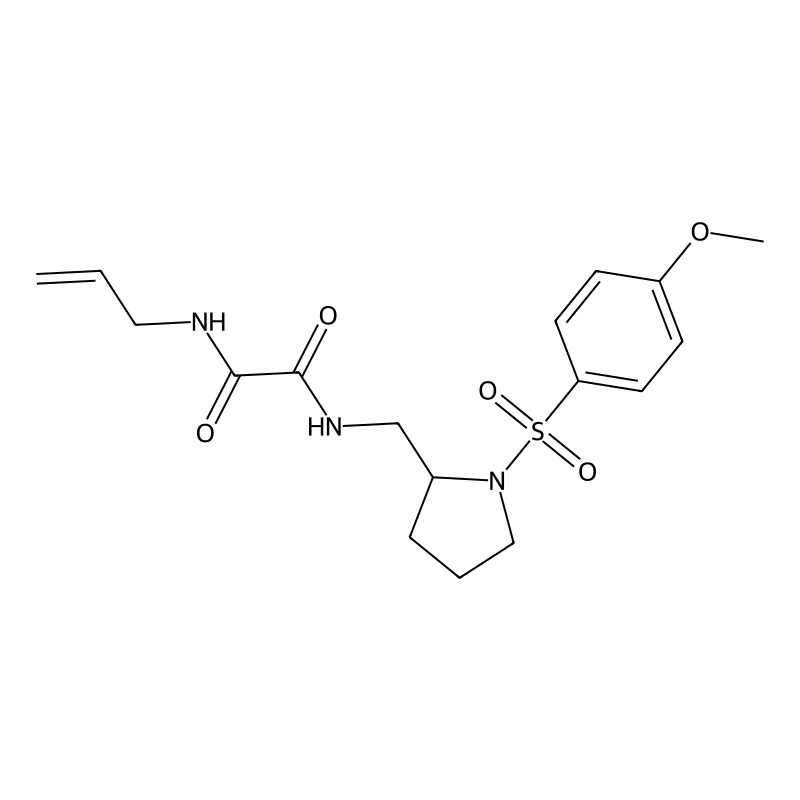N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes an allyl group, a pyrrolidine moiety, and a sulfonyl group attached to a methoxyphenyl ring. The compound belongs to the class of oxalamides, which are known for their diverse biological activities and potential therapeutic applications. The presence of the allyl group suggests potential reactivity in various chemical transformations, while the sulfonamide moiety may contribute to its biological properties.
There is no information regarding a known biological function or mechanism of action for this compound.
- Potential skin and eye irritant: Due to the presence of amide and sulfonyl groups, the compound might irritate upon contact.
- Potential respiratory irritant: Inhalation of dust or aerosols could irritate the respiratory tract.
- Unknown flammability and reactivity: Further investigation is needed to determine its fire hazards and reactivity with other chemicals.
- Allylic Substitution: The allyl group can undergo nucleophilic attack, leading to substitution reactions that can modify the compound's structure and enhance its biological activity.
- Oxidation Reactions: The presence of the sulfonyl group allows for oxidation reactions, which can be utilized to synthesize derivatives with altered properties.
- Coupling Reactions: The functional groups present in the molecule enable coupling with other reagents, potentially leading to more complex molecular architectures.
N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide exhibits a range of biological activities. Similar compounds have shown potential as:
- Antibacterial Agents: Compounds in this class often demonstrate activity against various bacterial strains, making them candidates for antibiotic development .
- Anticancer Properties: Some oxalamides have been investigated for their ability to inhibit cancer cell proliferation.
- Neurological Activity: Given the pyrrolidine structure, there may be implications for neuroactivity, potentially affecting neurotransmitter systems.
The synthesis of N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Allylation: The introduction of the allyl group can be performed via nucleophilic substitution or coupling reactions.
- Oxalamide Formation: The final step often involves coupling an amine with an oxalyl chloride or derivative to form the oxalamide linkage.
These synthetic routes may vary based on starting materials and desired yields.
The applications of N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide are broad and include:
- Pharmaceutical Development: As a potential drug candidate due to its biological activities.
- Chemical Research: Utilized in studies exploring new synthetic methodologies or biological evaluations.
- Agricultural Chemicals: Potential use in developing agrochemicals with specific action mechanisms against pests or diseases.
Interaction studies for compounds like N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically focus on:
- Protein Binding Studies: Understanding how the compound interacts with various proteins, which is crucial for its pharmacokinetic profile.
- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of specific enzymes related to disease pathways.
- Cell Line Studies: Assessing cytotoxicity and efficacy against various cancer cell lines or bacterial strains.
Several compounds share structural similarities with N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxybenzene)sulfonamide | Sulfonamide core | Antimicrobial |
| N-(pyrrolidinyl)oxalamide | Pyrrolidine ring | Anticancer |
| Allyl carbamate derivatives | Allyl group | Neuroactive |
Uniqueness
N1-allyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to its specific combination of an allylic structure and a sulfonamide moiety, which may enhance its biological activity compared to similar compounds. This unique structural feature may lead to distinct mechanisms of action and therapeutic profiles.







